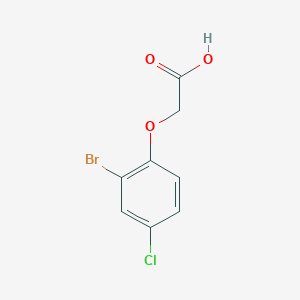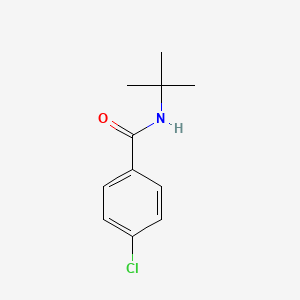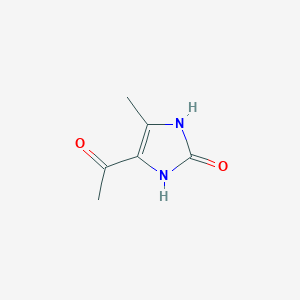
2-(2-Bromo-4-chlorophenoxy)acetic acid
Vue d'ensemble
Description
2-(2-Bromo-4-chlorophenoxy)acetic acid is a useful research compound. Its molecular formula is C8H6BrClO3 and its molecular weight is 265.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicide Use and Environmental Impact
2-(2-Bromo-4-chlorophenoxy)acetic acid is primarily recognized for its use as an herbicide. A systematic review highlighted that chlorophenoxy compounds like 2,4-D and MCPA are widely used for agricultural and residential applications in the United States. While these compounds have been studied for potential carcinogenic outcomes, the evidence does not support a genotoxic mode of action. However, the interaction between genetic polymorphisms and exposure to these compounds in occupational settings remains largely unexplored (von Stackelberg, 2013).
Adsorption Studies
Adsorption behavior of chlorophenoxy acetic acids, such as 2,4,5-T, on various surfaces is another area of research. Studies on the adsorption of these compounds on surfaces like poly-o-toluidine Zr(IV) phosphate provide insights into their environmental behavior and potential remediation strategies (Khan & Akhtar, 2011).
Analytical Chemistry and Detection Techniques
Research also delves into the development of analytical methods for detecting chlorophenoxy acids in various mediums. Techniques like liquid chromatography-ion trap-electrospray tandem mass spectrometry are used for accurate detection and quantification of these compounds in environmental samples (Gao et al., 2014).
Pharmacological and Metabolic Studies
Although related to drug use and metabolism, it is important to note that research on the metabolic pathways of compounds structurally similar to this compound, like 2C-B, provides insights into their behavior in biological systems. These studies can inform on the potential impacts and behaviors of chlorophenoxy compounds in the environment and organisms (Kanamori et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFPVGBBDOCAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352621 | |
| Record name | 2-(2-bromo-4-chlorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77228-66-1 | |
| Record name | 2-(2-bromo-4-chlorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














